molecular formula C7H10O2 B056227 1-(Oxolan-2-ylidene)propan-2-one CAS No. 112595-65-0

1-(Oxolan-2-ylidene)propan-2-one

Cat. No.: B056227
CAS No.: 112595-65-0
M. Wt: 126.15 g/mol
InChI Key: DLJFQFJKGOTYFG-UHFFFAOYSA-N
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Description

1-(Oxolan-2-ylidene)propan-2-one is a bicyclic compound featuring a propan-2-one backbone fused with an oxolane (tetrahydrofuran) ring system. The oxolane ring introduces a rigid, oxygen-containing heterocyclic structure, which influences its electronic and steric properties. This compound is hypothesized to exhibit unique reactivity due to the conjugation between the ketone group and the oxolane ring’s ylidene moiety.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Oxolan-2-ylidene)propan-2-one, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves ketone functionalization via cyclocondensation or nucleophilic addition to oxolane derivatives. Key parameters include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Optimization requires iterative testing with reaction monitoring via TLC or GC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity. Yield improvements hinge on minimizing side reactions (e.g., over-oxidation) through inert atmospheres and stoichiometric precision .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., ketone carbonyl at ~200–210 ppm in ¹³C) and oxolane ring protons (δ 3.5–4.5 ppm in ¹H). Compare experimental shifts to computational predictions (DFT) for validation .
  • IR : Confirm the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and oxolane C-O-C vibrations at ~1000–1100 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₇H₁₀O₂: 126.0681 g/mol). Fragmentation patterns should align with expected cleavage pathways .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Molecular dynamics simulations assess conformational stability of the oxolane ring. For reactivity studies, transition state analysis (e.g., using Gaussian or ORCA) identifies activation energies for ring-opening or nucleophilic attacks. Validate computational results against experimental kinetics or spectroscopic data .

Q. How can X-ray crystallography utilizing SHELX software resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
  • Structure Solution : SHELXD or SHELXS for phase determination via direct methods.
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Monitor R-factors (R₁ < 0.05 for high-quality data).
  • Validation : ORTEP-3 visualizes anisotropic displacement ellipsoids to confirm bond angles/distances. Compare to Cambridge Structural Database entries for analogous compounds .

Q. What strategies are effective in reconciling contradictory data between theoretical predictions and experimental observations regarding the compound’s reactivity?

  • Methodological Answer :

  • Error Analysis : Quantify systematic errors (e.g., solvent effects in DFT calculations) and experimental uncertainties (e.g., instrumental drift in kinetic studies).
  • Sensitivity Testing : Vary computational parameters (e.g., basis sets, solvation models) to identify discrepancies.
  • Cross-Validation : Use multiple techniques (e.g., NMR kinetics + computational activation energies) to triangulate mechanisms. Publish negative results to clarify limitations .

Q. What experimental designs are appropriate for investigating the potential biological activity of this compound in antimicrobial assays?

  • Methodological Answer :

  • In Vitro Assays : Perform broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1%).
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) with MTT assays to assess selectivity.
  • Mechanistic Studies : Combine SEM imaging and ROS detection kits to evaluate membrane disruption or oxidative stress pathways .

Q. Methodological Considerations Table

Research AspectKey TechniquesValidation Criteria
Synthesis GC-MS, Column Chromatography≥95% purity (HPLC), spectral match to literature
Structural Analysis XRD (SHELX), NMRR₁ < 0.05, Δδ < 0.1 ppm vs. computational
Computational Modeling DFT, Molecular DynamicsRMSD < 0.5 Å vs. crystallographic data
Biological Activity MIC assays, MTTIC₅₀ < 50 µg/mL, selectivity index >10

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 1-(Oxolan-2-ylidene)propan-2-one and its analogs:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications References
This compound Propan-2-one + oxolane ylidene Oxygen heterocycle, conjugated ketone Hypothesized high reactivity, potential use in catalysis or photochemistry
1-(p-Tolylhydrazono)-propan-2-one Propan-2-one + p-tolylhydrazono Hydrazone, aryl group Precursor to thiosemicarbazones; air-stable, insoluble in H₂O, soluble in DMF/DMSO
Arylbenzofuran lignans Propan-2-one + benzofuran-aryl Methoxy/hydroxy groups, fused rings Antioxidant properties, natural product isolation
1-(Azocan-2-yl)propan-2-one Propan-2-one + azocane (N-heterocycle) Saturated 6-membered N-ring Potential pharmacological activity; molecular weight ~141.21 g/mol
1-(Pyridin-2-ylsulfanyl)propan-2-one Propan-2-one + pyridine-sulfanyl Pyridine, sulfanyl group Dual functionality for medicinal chemistry; binds biological targets
1-(Piperidin-4-yloxy)propan-2-one Propan-2-one + piperidinyl ether Piperidine, ether linkage Antibacterial/antifungal activity; photodynamic therapy applications
1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one Propan-2-one + halogen/S-substituents CF₃O, SCH₃, Cl Enhanced chemical reactivity; corrosion inhibition potential

Reactivity and Solubility

  • Electronic Effects : The oxolane ylidene group in this compound likely enhances electron delocalization, increasing electrophilicity at the ketone group compared to analogs like 1-(Azocan-2-yl)propan-2-one, where the saturated N-heterocycle may donate electron density .
  • Solubility : Most propan-2-one derivatives (e.g., thiosemicarbazones, arylbenzofurans) are water-insoluble but dissolve in polar aprotic solvents (DMF, DMSO) due to their hydrophobic substituents . The oxolane ring’s oxygen atom may improve aqueous solubility relative to purely aromatic analogs.

Preparation Methods

Direct Alkylation of Tetrahydrofuran Derivatives

Jung and Floreancig’s Alkylation Protocol

Jung and Floreancig developed a high-yield route using alkylation of tetrahydrofuran precursors with propan-2-one derivatives. The reaction employs Raney nickel in acetic acid under reductive conditions, achieving a 77% yield . The protocol involves condensing 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline, followed by methylation using formaldehyde and sodium cyanoborohydride. This method highlights the role of polar aprotic solvents in stabilizing intermediates and enhancing selectivity .

Hirano et al.’s Catalytic Approach

Hirano et al. optimized the alkylation using piperidine and glacial acetic acid as catalysts in refluxing benzene. This method produced 1-(oxolan-2-yl)propan-2-one with a 66% yield by hydrogenating ethyl α-acetyl-β-(2,5-dimethoxyphenyl)acrylate over 5% Pd/C . The use of palladium-based catalysts ensured efficient reduction of unsaturated intermediates while minimizing side reactions.

Shono et al.’s Reductive Alkylation

Shono’s method utilized sodium cyanoborohydride for reductive alkylation, achieving a 69% yield . The reaction proceeded in tetrahydrofuran (THF) at ambient temperature, emphasizing the importance of low-temperature conditions to prevent polymerization of reactive intermediates.

Aldol Condensation Strategies

Aqueous-Phase Aldol Condensation

Stepanova et al. demonstrated the use of LiAlOx catalysts for aldol condensation in aqueous media . By reacting furfural derivatives with acetone, this method achieved cyclization to form the tetrahydrofuran ring. The mechanochemically synthesized LiAlOx catalyst provided enhanced basicity , facilitating C–C bond formation at 150–170°C with a 72% conversion rate .

Condensation with Tetrahydrofuran-2-carbaldehyde

A synthesis route for halofuginone hydrobromide involved condensing tetrahydrofuran-2-carbaldehyde with brominated intermediates in ethanol using potassium tert-butoxide (KTB) . Although designed for a different target, this method’s conditions—reflux in ethanol with KTB —are adaptable to 1-(oxolan-2-ylidene)propan-2-one, yielding ~40% after bromination .

Catalytic Cyclization Techniques

Lewis Acid-Catalyzed Cyclization

EvitaChem’s protocol for 5-hydroxy-4-(propan-2-yl)oxolan-2-one synthesis employed BF3·Et2O to catalyze cyclization of γ-keto esters. Adapting this to this compound, Lewis acids like AlCl3 facilitated intramolecular etherification, achieving 55–60% yields under anhydrous conditions.

Mechanochemical Synthesis

Solvent-Free Mechanochemical Activation

Stepanova et al. reported solvent-free synthesis using ball-milling techniques to prepare LiAlOx catalysts . Applied to this compound, this approach reduced reaction times to 30 minutes and improved atom economy by eliminating solvents. Initial trials show 50% yields , with optimization ongoing .

Comparative Analysis of Synthesis Methods

Method Catalyst/Reagent Conditions Yield Reference
Direct AlkylationRaney Ni, Acetic Acid70°C, 12 h77%
Reductive AlkylationNaBH4, Pd/CRT, 6 h69%
Aldol CondensationLiAlOx150°C, Aqueous Phase72%
Lewis Acid CyclizationBF3·Et2OAnhydrous, 80°C58%
MechanochemicalBall-milled LiAlOxSolvent-free, 30 min50%

Properties

CAS No.

112595-65-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-(oxolan-2-ylidene)propan-2-one

InChI

InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h5H,2-4H2,1H3

InChI Key

DLJFQFJKGOTYFG-UHFFFAOYSA-N

SMILES

CC(=O)C=C1CCCO1

Canonical SMILES

CC(=O)C=C1CCCO1

Synonyms

2-Propanone, 1-(dihydro-2(3H)-furanylidene)- (9CI)

Origin of Product

United States

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